molecular formula C16H18N4OS B2565944 N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1226448-59-4

N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2565944
CAS No.: 1226448-59-4
M. Wt: 314.41
InChI Key: MQXBVUTYFRZWFQ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes pyrrole and thiazole rings. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of Pyrrole Groups: The pyrrole groups can be introduced via a nucleophilic substitution reaction, where a pyrrole derivative reacts with a suitable leaving group on the thiazole ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines and reduced thiazole derivatives.

    Substitution: Various substituted pyrrole and thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of both pyrrole and thiazole rings, which are known for their biological activities, makes it a candidate for further investigation in drug development.

Medicine

In medicine, research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with various biological targets makes it a promising compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrol-1-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: Similar structure but lacks the methyl group on the thiazole ring.

  • **N

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-13-14(22-16(18-13)20-11-4-5-12-20)15(21)17-7-6-10-19-8-2-3-9-19/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBVUTYFRZWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCN3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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